5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide
Overview
Description
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a chemical compound with the empirical formula C16H20N2O2Si and a molecular weight of 300.43 g/mol . It is a solid compound that is used in various scientific research applications. The compound is characterized by the presence of a methoxy group, a phenyl group, and a trimethylsilyl group attached to a nicotinamide core .
Scientific Research Applications
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is utilized in various scientific research fields, including:
Safety and Hazards
The safety information available indicates that 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318 , which mean harmful if swallowed and causes serious eye damage, respectively. The precautionary statements are P280 - P305 + P351 + P338 , which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively.
Preparation Methods
The synthesis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide involves several steps. One common synthetic route includes the reaction of 5-methoxy-4-(trimethylsilyl)nicotinonitrile with aniline in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide involves its interaction with specific molecular targets and pathways within cells . The compound may act by modulating enzyme activity, altering gene expression, or affecting signal transduction pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide can be compared with other similar compounds, such as:
- 5-Methoxy-4-(trimethylsilyl)nicotinonitrile
- 6-Methoxy-4-(trifluoromethyl)nicotinamide
- 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine
These compounds share structural similarities but differ in their functional groups and specific applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-methoxy-N-phenyl-4-trimethylsilylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYRTOROYBZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673829 | |
Record name | 5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105675-62-4 | |
Record name | 5-Methoxy-N-phenyl-4-(trimethylsilyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105675-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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